1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole core.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
Alkylation and Sulfonation: The ethyl and sulfonamide groups are introduced through alkylation and sulfonation reactions, respectively. These steps often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas and palladium on carbon for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro and sulfonamide groups play crucial roles in its binding affinity and reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the nitro group, resulting in different chemical and biological properties.
3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide: Lacks the ethyl group, affecting its reactivity and applications.
Uniqueness
1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide is unique due to the combination of its structural features, including the ethyl, nitro, and sulfonamide groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N6O4S |
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Molecular Weight |
356.40 g/mol |
IUPAC Name |
1-ethyl-3,5-dimethyl-N-[3-(3-nitropyrazol-1-yl)propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H20N6O4S/c1-4-18-11(3)13(10(2)15-18)24(22,23)14-7-5-8-17-9-6-12(16-17)19(20)21/h6,9,14H,4-5,7-8H2,1-3H3 |
InChI Key |
MGXSNJDRIGQTBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCCCN2C=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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